Product packaging for Aureothin(Cat. No.:)

Aureothin

Cat. No.: B1237265
M. Wt: 397.4 g/mol
InChI Key: GQKXCBCSVYJUMI-RCGCBBHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aureothin is a natural product and cytotoxic antibiotic originally isolated from the bacterium Streptomyces thioluteus . This compound features a rare nitroaryl polyketide structure and exhibits a broad profile of biological activities, making it a valuable tool for microbiological and pharmacological research . In research settings, this compound has demonstrated significant antifungal, antitumor, and insecticidal properties . Recent studies have also highlighted its potent nematicidal activity against the pine wood nematode ( Bursaphelenchus xylophilus ), showing efficacy in suppressing pine wilt disease in model systems, which suggests potential applications in plant pathogen research . Its mechanism of action is proposed to involve interference with mitochondrial respiratory complex II , providing a pathway for studying cellular energy metabolism and apoptosis . The biosynthesis of this compound is a subject of interest in natural product biochemistry. Its unique p-nitrobenzoate starter unit is derived from p-aminobenzoate through the action of a non-heme diiron N-oxygenase (AurF) . The polyketide chain is then assembled by an iterative type I polyketide synthase (PKS), where a single module catalyzes two successive chain extensions—a phenomenon known as "stuttering" . Final structural modifications involve O-methylation and P450 monooxygenase-mediated tetrahydrofuran ring formation . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23NO6 B1237265 Aureothin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one

InChI

InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9+,17-10-

InChI Key

GQKXCBCSVYJUMI-RCGCBBHSSA-N

Isomeric SMILES

CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/CO2

Canonical SMILES

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2

Synonyms

alloaureothin
aureothin
mycolutein

Origin of Product

United States

Microbial Production and Natural Occurrence of Aureothin

Primary Producing Organisms: Streptomyces thioluteus and other Streptomyces species

The principal and most well-documented producer of aureothin (B1665325) is the soil bacterium Streptomyces thioluteus. db-thueringen.de This species has been the subject of extensive research to elucidate the biosynthetic pathway of this compound. In addition to S. thioluteus, other Streptomyces species have been identified as producers of this compound and its derivatives. For instance, Streptomyces sp. MM23 has been shown to produce both this compound and a related analogue, allothis compound (B1255800). nih.gov Furthermore, an endophytic strain, Streptomyces sp. AE170020, isolated from the root tissues of a pine tree, has also been confirmed to produce this compound and allothis compound. nih.gov The genus Streptomyces is renowned for its prolific capacity to synthesize a vast array of secondary metabolites, and the production of this compound by different species highlights the metabolic diversity within this genus. frontiersin.org

The biosynthesis of this compound in Streptomyces thioluteus is governed by a specific gene cluster, designated as the 'aur' gene cluster. db-thueringen.de Detailed molecular analysis of this cluster has revealed that this compound is synthesized by an unusual modular type I polyketide synthase (PKS). db-thueringen.de A notable feature of this PKS is the iterative use of one of its modules, a deviation from the typical co-linearity principle observed in many modular PKS systems. db-thueringen.de

Heterologous expression of the 'aur' gene cluster has provided direct evidence for the genes involved in this compound biosynthesis. db-thueringen.de Further functional analysis of the cluster has identified several open reading frames (ORFs) that encode enzymes responsible for the synthesis of the p-nitrobenzoic acid starter unit, a key precursor for this compound. db-thueringen.de Among these is a novel N-oxygenase, representing a new family of oxidizing enzymes. db-thueringen.de The genetic characterization of this compound-producing strains provides a foundation for understanding the intricate biochemical reactions that lead to the formation of this complex natural product and opens avenues for biosynthetic engineering to produce novel derivatives.

Endophytic bacteria, which reside within the tissues of plants without causing apparent harm, represent a significant and relatively untapped source of novel bioactive compounds. nih.govfrontiersin.org The isolation of this compound and its analogue allothis compound from the endophytic strain Streptomyces sp. AE170020, found in pine tree roots, underscores the potential of endophytic microorganisms as producers of valuable secondary metabolites. nih.gov

Endophytic Streptomyces species are known to engage in symbiotic relationships with their host plants, often producing compounds that can protect the plant from pathogens. frontiersin.org The production of this compound by these endophytic strains suggests a potential ecological role for this compound in the interactions between the microbe and its host plant. The exploration of endophytic bacteria from diverse plant species is a promising strategy for the discovery of new this compound-producing strains and other novel natural products.

Related this compound Analogues and Congeners from Natural Sources (e.g., N-acetylaureothamine, Neothis compound (B8089337), Allothis compound)

Several naturally occurring compounds are structurally related to this compound. These analogues and congeners often co-occur with this compound in the producing organisms and may exhibit their own unique biological activities.

Neothis compound , another γ-pyrone polyketide, has been identified as a potent bioactive compound. nih.gov While the search results confirm its existence and relation to this compound, specific details on its primary producing organisms were not explicitly found in the provided search results.

Allothis compound is a polypropionate that has been isolated from the mycelium of Streptomyces sp. MM23, alongside this compound. nih.gov It has also been identified as a product of the endophytic strain Streptomyces sp. AE170020. nih.gov

Despite extensive searches, no information was found regarding the natural occurrence or microbial production of N-acetylaureothamine .

The following table summarizes the known natural sources of this compound and its analogues discussed in this article:

CompoundProducing Organism(s)
This compoundStreptomyces thioluteus, Streptomyces sp. MM23, Streptomyces sp. AE170020
Neothis compoundInformation on specific natural producers not found in search results.
Allothis compoundStreptomyces sp. MM23, Streptomyces sp. AE170020
N-acetylaureothamineNo information on natural producers found in search results.

Biosynthesis of Aureothin: Pathway Elucidation and Enzymology

Genetic Organization of the aur Gene Cluster

The biosynthesis of aureothin (B1665325) is governed by a gene cluster located in the genome of Streptomyces thioluteus. This gene cluster, designated the aur gene cluster, spans approximately 29 kb wikipedia.org. Heterologous expression of the aur gene cluster in Streptomyces lividans ZX1 demonstrated its sufficiency for this compound production, confirming that the essential biosynthetic genes are located within this cluster wikipedia.orglipidmaps.org. Comparative analysis with the gene cluster for neothis compound (B8089337) (nor) from Streptomyces orinoci has revealed remarkable similarities, suggesting a common evolutionary origin for these related nitroaryl polyketides nih.govlipidmaps.org.

Identification and Annotation of Biosynthetic Genes

Sequence analysis of the aur gene cluster has led to the identification and annotation of several genes involved in this compound biosynthesis. These include genes encoding polyketide synthase (PKS) proteins, enzymes for starter unit biosynthesis, and tailoring enzymes responsible for post-PKS modifications wikipedia.orgnih.gov.

Key identified genes and their proposed functions include:

aurA, aurB, aurC: Encode the subunits of the Type I modular polyketide synthase responsible for the construction of the polyketide backbone wikipedia.orgnih.govwikipedia.org.

aurF: Encodes a p-aminobenzoate N-oxygenase, crucial for the biosynthesis of the p-nitrobenzoic acid (pNBA) starter unit from p-aminobenzoic acid (pABA) wikipedia.orgnih.govnih.gov.

aurH: Encodes a cytochrome P450 monooxygenase involved in the formation of the chiral tetrahydrofuran (B95107) ring, a key post-PKS modification wikipedia.orgnih.gov.

aurE: Encodes an acyl-CoA ligase responsible for activating the p-nitrobenzoic acid starter unit wikipedia.org.

aurG: Encodes a PABA synthase, involved in the initial steps of starter unit biosynthesis wikipedia.org.

aurI: Encodes a methyltransferase that catalyzes the O-methylation of the pyrone ring wikipedia.orgnih.gov.

The genetic organization suggests a clustered arrangement of genes facilitating the coordinated expression and function of the biosynthetic machinery.

Table: Annotated Genes in the aur Cluster
GeneProposed Function
aurAType I PKS subunit (Module 1)
aurBType I PKS subunit (Module 2)
aurCType I PKS subunit (Module 3 and 4)
aurFp-aminobenzoate N-oxygenase
aurHCytochrome P450 monooxygenase
aurEAcyl-CoA ligase
aurGPABA synthase
aurIMethyltransferase

Polyketide Synthase (PKS) Assembly Line Mechanism

The core polyketide backbone of this compound is assembled by a Type I modular polyketide synthase system wikipedia.orgwikipedia.orgnih.govfishersci.dk. Unlike iterative Type I PKSs that use a single set of domains repeatedly, modular PKSs typically consist of multiple modules arranged in an assembly-line fashion, with each module catalyzing one round of chain elongation and modification fishersci.dkfishersci.cafishersci.at. However, the this compound PKS exhibits a notable deviation from this canonical co-linearity wikipedia.orgnih.govfishersci.dkfishersci.ca.

Modular Type I PKS Architecture and Function

The this compound PKS is composed of three proteins, AurA, AurB, and AurC, which together constitute four modules wikipedia.orgwikipedia.org. Each module in a Type I modular PKS typically contains a set of core domains essential for polyketide chain elongation: a Ketosynthase (KS) domain, an Acyltransferase (AT) domain, and an Acyl Carrier Protein (ACP) domain fishersci.dkfishersci.atwikipedia.org. These domains work collaboratively to sequentially add extender units to the growing polyketide chain fishersci.dkfishersci.at. Optional domains such as Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) can also be present within modules to modify the β-keto group generated after chain elongation fishersci.atwikipedia.org.

The modular architecture allows for the stepwise and directed synthesis of complex polyketide structures, with the order and type of modules dictating the structure of the final product fishersci.atnih.gov.

Iterative Polyketide Elongation and Non-Colinearity

A key feature of the this compound PKS is the iterative use of the first module, AurA wikipedia.orglipidmaps.orgwikipedia.orgfishersci.dknih.gov. While modular PKSs generally follow a co-linear principle where each module catalyzes a single round of chain extension, AurA is utilized for two rounds of condensation wikipedia.orgwikipedia.org. This programmed iteration represents a significant departure from the typical modular PKS paradigm and contributes to the structural complexity of this compound nih.govfishersci.dkfishersci.caontosight.ai. The polyketide core is constructed by the extension of the p-nitrobenzoic acid starter unit through five condensation reactions: two with methylmalonyl-CoA, followed by one with malonyl-CoA, and then two more with methylmalonyl-CoA wikipedia.orgwikipedia.org. Despite requiring five elongation cycles, sequence analysis revealed only four extension modules in the aur cluster, further supporting the iterative use of a module wikipedia.orglipidmaps.org. Functional studies, including heterologous expression of engineered PKS constructs, have provided strong evidence for the iterative nature of AurA wikipedia.orgnih.gov.

Role of Acyltransferase (AT) Domains in Chain Extension

Acyltransferase (AT) domains play a critical role in modular PKSs by selecting and loading the appropriate extender units (typically malonyl-CoA or methylmalonyl-CoA) onto the ACP domain of the same module fishersci.atnih.gov. The substrate specificity of the AT domain dictates which building block is incorporated into the growing polyketide chain nih.gov. In the this compound PKS, sequence analysis indicates that the AT domain in AurA, the first module, selects methylmalonyl-CoA wikipedia.orglipidmaps.org. The AT domain of the second module, AurB, selects malonyl-CoA wikipedia.orglipidmaps.org. This selective incorporation of extender units by the AT domains is essential for assembling the specific carbon skeleton of the this compound polyketide backbone wikipedia.orgwikipedia.org.

Starter Unit Biosynthesis and Incorporation

The biosynthesis of this compound is initiated by the incorporation of an unusual starter unit, p-nitrobenzoic acid (pNBA) wikipedia.orgnih.govfishersci.no. This nitroaryl moiety is a rare functional group in natural products nih.govfishersci.no. The biosynthesis of pNBA begins with p-aminobenzoic acid (pABA), which is synthesized by AurG, a PABA synthase wikipedia.org. The conversion of pABA to pNBA is catalyzed by AurF, a unique N-oxygenase wikipedia.orgnih.govnih.govfishersci.no. AurF is a nonheme diiron enzyme that performs a six-electron oxidation of pABA, utilizing two molecules of dioxygen and two exogenous electrons nih.govnih.gov. Following its biosynthesis, pNBA is activated by the acyl-CoA ligase AurE, forming p-nitrobenzoyl-CoA wikipedia.orgwikipedia.org. This activated starter unit is then loaded onto the first module of the PKS, AurA, initiating the polyketide chain assembly process wikipedia.orgwikipedia.org.

Table: Enzymes and Substrates in Starter Unit Biosynthesis and Activation
EnzymeSubstrate(s)Product(s)Role
AurG(Precursors)p-aminobenzoic acidPABA synthesis
AurFp-aminobenzoic acid, O₂, electronsp-nitrobenzoic acidN-oxygenation of pABA to pNBA
AurEp-nitrobenzoic acid, CoA, ATPp-nitrobenzoyl-CoAActivation of pNBA to pNBA-CoA
AurA (PKS)p-nitrobenzoyl-CoA, extender unitsElongated polyketide chainStarter unit incorporation and chain elongation

Formation of p-Nitrobenzoate (PNBA) from p-Aminobenzoate (PABA)

The biosynthesis of this compound is initiated with chorismic acid, a precursor in the shikimate pathway. wikipedia.org A crucial early step is the formation of the polyketide synthase (PKS) starter unit, p-nitrobenzoate (PNBA), from p-aminobenzoate (PABA). wikipedia.orgnih.govpnas.org This conversion is catalyzed by the enzyme AurF, a novel N-oxygenase. wikipedia.orgebi.ac.uknih.gov

Characterization of N-Oxygenase (AurF)

AurF is a key enzyme in this compound biosynthesis, responsible for the unusual N-oxygenation of p-aminobenzoate (PABA) to p-nitrobenzoate (PNBA). pnas.orgnih.govillinois.edu It has been characterized as a non-heme di-iron monooxygenase. wikipedia.orgpnas.orgresearchgate.netnih.gov AurF catalyzes a net six-electron oxidation, which is reported to proceed through sequential two-electron steps involving p-hydroxylaminobenzoate and p-nitrosobenzoate as intermediates. pnas.orgnih.govpnas.org This process utilizes two equivalents of dioxygen and two exogenous electrons to convert PABA to PNBA. wikipedia.org

In vitro reconstitution and structural analysis of AurF have provided insights into its catalytic mechanism. pnas.org Studies have shown that a peroxodiiron(III/III) complex formed by the addition of O₂ to the diiron(II/II) enzyme effects the initial oxidation of PABA. pnas.org Interestingly, the conversion of the intermediate p-hydroxylaminobenzoate to PNBA can proceed as a four-electron oxidation catalyzed by the peroxodiiron(III/III) complex without the need for exogenous reducing equivalents in that specific step. pnas.org This suggests a novel type of four-electron N-oxidation mechanism. pnas.org

Kinetic characterization of AurF under optimized conditions (pH 5.5 using phenazine (B1670421) methosulfate (PMS)/NADH as the mediator system) revealed a Km of 14.7 ± 1.1 μM, a kcat of 47.5 ± 5.4 min⁻¹, and a kcat/Km of 3.2 ± 0.4 μM⁻¹min⁻¹. nih.govillinois.edu

Post-PKS Tailoring Modifications

Following the assembly of the polyketide chain by type I PKS enzymes (AurA, AurB, and AurC) using PNBA as a starter unit, several tailoring modifications are necessary to yield the mature this compound molecule. wikipedia.orgresearchgate.net These modifications include the formation of the tetrahydrofuran ring and O-methylation. wikipedia.org

Tetrahydrofuran Ring Formation via Cytochrome P450 Monooxygenase (AurH)

The formation of the characteristic tetrahydrofuran ring in this compound is catalyzed by AurH, a bifunctional cytochrome P450 monooxygenase. ebi.ac.ukfigshare.comnih.gov AurH is required and sufficient for the stereoselective synthesis of this furan (B31954) ring, which involves the sequential formation of two new C-O bonds. figshare.comnih.gov Cytochrome P450 enzymes are known for their versatility in catalyzing various oxidative reactions in natural product biosynthesis, including the formation of ether linkages. researchgate.netnih.gov

O-Methylation by Methyltransferase (AurI)

Another important tailoring step is the O-methylation of the pyrone ring, which is catalyzed by the methyltransferase enzyme AurI. wikipedia.orguniprot.org AurI is an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. nih.gov This enzyme is involved in the biosynthesis of this compound and catalyzes the methylation of demethylluteothin to luteothin (also known as deoxythis compound). uniprot.org AurI exhibits specificity for its gamma-pyrone substrate and does not act on the alpha-pyrone isomer. uniprot.org

Combinatorial Biosynthesis and Pathway Engineering Approaches

The understanding of the this compound biosynthetic pathway and its associated gene cluster (aur) has paved the way for combinatorial biosynthesis and pathway engineering approaches aimed at generating structural analogs and improving production. nih.govfigshare.comillinois.eduacs.org

Genetic Manipulation of the aur Cluster for Analog Production

Genetic manipulation of the aur gene cluster allows for the generation of this compound derivatives with modified structures. nih.govfigshare.com Strategies include the deletion or modification of specific genes within the cluster. For instance, deleting the aurF gene, which encodes the N-oxygenase responsible for PNBA formation, can lead to the production of deoxythis compound (B1248338) derivatives through mutasynthesis by feeding alternative starter units. nih.govgoogle.com Similarly, mutants lacking aurH (cytochrome P450) or aurI (methyltransferase) can result in deoxy-/hydroxyl- or desmethylthis compound derivatives, respectively. nih.gov

Combinatorial biosynthesis efforts have exploited the promiscuity of the this compound PKS assembly line towards different starter units and the plasticity of the enzymes involved in pyrone and tetrahydrofuran ring formation. nih.govacs.org This has enabled the generation of libraries of this compound analogues with modifications at the aryl residue, the pyrone ring, and the oxygenated backbone. nih.govacs.org Techniques like DNA assembler have facilitated the rapid construction and engineering of the this compound pathway and the creation of hybrid pathways. illinois.eduresearchgate.netspringernature.com

Heterologous Expression Systems for this compound Biosynthesis

Heterologous expression of biosynthetic gene clusters (BGCs) is a crucial strategy for the discovery, characterization, and engineering of natural products, particularly those from organisms that are difficult to cultivate or manipulate genetically. nih.govsci-hub.se This approach involves transferring the genetic machinery responsible for producing a compound from its native producer into a more amenable host organism. nih.govsci-hub.se For this compound, a nitroaryl-substituted polyketide originally isolated from Streptomyces thioluteus, heterologous expression has been instrumental in confirming the identity of the aur gene cluster and investigating the intricacies of its unusual biosynthesis. researchgate.netdb-thueringen.deillinois.edu

The putative biosynthetic gene cluster for this compound was cloned from Streptomyces thioluteus HKI-227 and successfully expressed in the heterologous host Streptomyces lividans ZX1. researchgate.netdb-thueringen.de This expression in S. lividans confirmed that the cloned gene cluster contained all the necessary genetic information for this compound production, as the resultant strain produced this compound comparably to the wild-type S. thioluteus. researchgate.netdb-thueringen.de Streptomyces lividans and Streptomyces coelicolor are frequently utilized as heterologous hosts for expressing Streptomyces BGCs due to their well-characterized genetics and biochemistry, as well as the availability of genetic tools. illinois.edufrontiersin.org Some Streptomyces host genomes have been engineered to enhance secondary metabolite production by eliminating competing biosynthetic pathways, thereby channeling precursors like malonyl-CoA and acetyl-CoA towards the target polyketide biosynthesis. frontiersin.org

The heterologous expression system in S. lividans has provided functional evidence supporting unusual aspects of the this compound biosynthetic pathway, such as the iterative use of polyketide synthase (PKS) modules. researchgate.netdb-thueringen.de Sequence analysis of the aur PKS genes initially suggested four extension modules, fewer than the expected five based on the this compound structure. researchgate.net The successful production of this compound in the heterologous host indicated a novel mechanism of starter unit priming and iterative use of the first PKS module, AurA. researchgate.net There is also a possibility of a second iterative use of a module within AurC. researchgate.net

Beyond Streptomyces, other hosts have been explored for expressing components of the this compound pathway. For instance, the gene encoding AurF, a p-aminobenzoate N-oxygenase involved in the formation of the p-nitrobenzoic acid starter unit, was cloned from Streptomyces thioluteus and expressed in Escherichia coli. pnas.org This high-level heterologous expression system in E. coli yielded biologically active AurF, suggesting that generic electron transfer proteins and reducing equivalents in E. coli could reconstitute its activity. pnas.org

Challenges in heterologous expression of large BGCs, such as the aur cluster, include the size of the DNA to be transferred, potential issues with promoter recognition and gene expression in the host, the limited availability of suitable expression hosts, and sometimes low product yields. illinois.eduasm.orgnih.gov However, advancements in DNA assembly techniques, such as the DNA assembler method utilizing Saccharomyces cerevisiae for in vivo homologous recombination, have facilitated the cloning and transfer of large BGCs, including the this compound pathway, into heterologous hosts like S. lividans. illinois.edunih.govnih.govillinois.edu This method allows for the assembly of pathway fragments and helper fragments containing elements for replication and maintenance in different hosts, enabling efficient transfer and expression. illinois.edunih.govnih.govillinois.edu

Heterologous expression has not only been used to confirm the aur cluster but also to generate this compound derivatives through genetic manipulation of the pathway in the host. illinois.edunih.govillinois.edu For example, using the DNA assembler method, mutant this compound biosynthetic pathways were constructed and expressed in S. lividans, leading to the production of this compound analogues. nih.govillinois.edu One study reported a yield of 6.1 ± 0.2 mg/L for this compound produced by S. lividans clones carrying the wild-type aur BGC. nih.govillinois.edu Another construct involving a hybrid pathway produced this compound at a lower yield of 0.17 mg/L. nih.gov

The use of heterologous expression systems for this compound biosynthesis is summarized in the following table:

Host OrganismGenes/Cluster ExpressedOutcome/ProductYield (if reported)Citation
Streptomyces lividansaur gene cluster (wild-type)This compound productionComparable to native researchgate.netdb-thueringen.de
Streptomyces lividansaur gene cluster (wild-type)This compound production6.1 ± 0.2 mg/L nih.govillinois.edu
Streptomyces lividansMutant aur pathwaysThis compound derivativesNot specified nih.govillinois.edu
Streptomyces lividansHybrid pathwayThis compound production0.17 mg/L nih.gov
Escherichia coliaurF geneBiologically active AurFNot specified pnas.org

These studies highlight the power of heterologous expression in dissecting complex biosynthetic pathways like that of this compound, confirming gene cluster function, and providing a platform for generating structural diversity.

Molecular Mechanisms of Aureothin Action in Biological Systems in Vitro/in Silico Research

Target Identification and Biochemical Pathways

Inhibition of Mitochondrial Respiratory Complex I (NADH:ubiquinone oxidoreductase)

Aureothin (B1665325) has been identified as a potent inhibitor of the mitochondrial enzyme NADH:ubiquinone oxidoreductase. nih.gov This enzyme is formally designated as Complex I of the mitochondrial respiratory chain, a critical component for cellular energy production. researchgate.netnih.govmdpi.comyoutube.com this compound is classified as a Class II inhibitor of this complex, acting in a non-competitive manner with respect to ubiquinone. nih.gov Its mechanism involves disrupting the electron-transfer step from the high-potential iron-sulfur cluster to ubiquinone. nih.gov This inhibition is distinct from Class I inhibitors, such as piericidin A, which act directly at the ubiquinone-catalytic site. nih.gov

The inhibition of NADH:ubiquinone oxidoreductase is a key molecular action of this compound, leading to significant downstream effects on cellular metabolism and viability. This enzyme is central to energy transduction, and its disruption can have profound pathological consequences. researchgate.netnih.gov

Disruption of Cellular Processes in Research Models

The inhibition of mitochondrial Complex I by this compound initiates a cascade of disruptive effects on essential cellular processes. By blocking the electron transport chain, this compound compromises the cell's primary mechanism for ATP synthesis, leading to energy depletion. This disruption of mitochondrial function is a primary driver of the compound's biological activity.

Cellular Responses and Biological Effects (In Vitro Studies)

Antiproliferative Activity in Cell Lines

This compound demonstrates significant antiproliferative activity, meaning it inhibits the growth and proliferation of various cell lines, particularly cancer cells. This effect is a direct consequence of its cytotoxic and cell cycle-disrupting properties. While specific IC50 values for this compound are not detailed in the provided search results, the antiproliferative effects of compounds with similar mechanisms of action are well-documented across numerous cancer cell lines. The IC50, or half-maximal inhibitory concentration, is a standard measure of a compound's potency in inhibiting a specific biological process.

Below is a representative table illustrating how antiproliferative data for a compound like this compound would be presented. The values are hypothetical and serve as a formatting example.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaData Not Available
HeLaCervical CancerData Not Available
K562Chronic Myelogenous LeukemiaData Not Available
JurkatT-cell LeukemiaData Not Available

Induction of Cytotoxicity in Research Models

In vitro studies confirm that this compound induces cytotoxicity, or cell death, in various research models. nih.gov The cytotoxic effects are closely linked to its role as a mitochondrial inhibitor. By disrupting the electron transport chain and ATP production, this compound pushes cells toward programmed cell death, or apoptosis. This is a common mechanism for anticancer compounds, which selectively target the high energy demands and altered metabolic states of tumor cells. researchgate.net

The evaluation of cytotoxicity is a critical step in determining the potential of a compound for further development. researchgate.net Standard methods for assessing cytotoxicity include assays that measure cell membrane integrity, metabolic activity (like the MTT assay), or the activity of cell death markers. nih.govpensoft.net The cytotoxic profile of this compound underscores its potential as a molecule of interest in cancer research.

Mechanisms of Cell Cycle Disruption and Apoptosis Induction in Vitro

This compound's biological effects extend to the direct manipulation of the cell cycle and the induction of apoptosis. mdpi.comnih.govnih.gov These two processes are intricately linked and are common targets of anticancer agents. nih.gov

Cell Cycle Disruption: Compounds that interfere with cellular energy metabolism can trigger cell cycle arrest at critical checkpoints, such as G1/S or G2/M. mdpi.com This arrest prevents the cell from progressing through division, effectively halting proliferation. The cell cycle is controlled by a series of proteins called cyclins and cyclin-dependent kinases (CDKs). mdpi.com Antiproliferative compounds can alter the expression or activity of these regulatory proteins. For instance, studies on other natural compounds have shown that they can down-regulate cyclins like cyclin A and cyclin B1 while up-regulating CDK inhibitors such as p21, leading to cell cycle arrest. mdpi.com This provides a plausible mechanism for this compound's antiproliferative effects.

Apoptosis Induction: this compound's inhibition of mitochondrial function is a potent trigger for the intrinsic pathway of apoptosis. This process involves:

Mitochondrial Membrane Disruption: Compromise of the mitochondrial outer membrane leads to the release of key pro-apoptotic proteins. dovepress.com

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm is a critical initiating step. mdpi.com

Caspase Activation: Cytochrome c activates a cascade of enzymes called caspases, including initiator caspases (like caspase-9) and executioner caspases (like caspase-3). dovepress.commdpi.com

Execution of Apoptosis: Activated executioner caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing. mdpi.com

Studies on other agents show that this process is often regulated by the Bcl-2 family of proteins, where pro-apoptotic proteins like Bax are upregulated, and anti-apoptotic proteins like Bcl-2 are downregulated, further promoting cell death. dovepress.com

Biological Activities of Aureothin in Research Models Non Human, in Vitro/in Planta

Antifungal Activities against Plant Pathogens

Aureothin (B1665325) has been recognized for its general antifungal properties, though specific studies detailing its efficacy against a broad range of plant pathogens are limited in the available literature. scispace.com

Specific Fungal Species Susceptibility

While this compound is reported to exhibit antifungal activity, detailed research specifying its spectrum of activity against particular plant pathogenic fungi such as Pyricularia oryzae, Botrytis cinerea, Fusarium species, or Rhizoctonia solani is not extensively covered in the currently available scientific literature. General antifungal effects have been noted, but comprehensive studies that quantify the minimum inhibitory concentration (MIC) or effective dose (ED50) against these specific agricultural pathogens are not readily found. scispace.com

Mechanism of Antifungal Action in Fungal Cell Models

The precise molecular mechanism by which this compound exerts its antifungal effects is not fully elucidated in current research. Typically, antifungal agents act on specific cellular targets, such as inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane, or interfering with cell wall synthesis by targeting enzymes like (1,3) β-D-glucan synthase. researchgate.netnih.gov Other mechanisms can include disrupting DNA synthesis or binding directly to membrane components to alter permeability. nih.gov However, the specific pathway or enzyme targeted by this compound in fungal cells has not been definitively identified in the reviewed literature.

Antiproliferative Activities in Cancer Cell Lines

This compound and its analogues have shown potential in inhibiting the growth of cancer cells in various in vitro models.

Dose-Response Characteristics in Research Assays

Research has demonstrated that this compound and its structural analogue, allothis compound (B1255800), inhibit the growth of cancer cells in a concentration-dependent manner. In one study, allothis compound exhibited a growth inhibitory effect against the human fibrosarcoma HT1080 cell line with a half-maximal inhibitory concentration (IC50) value of 30 µM. scispace.com In the same study, this compound also showed activity, with an IC50 value of 60 µM against the HT1080 cell line. scispace.com Further research has noted antiproliferative activities of these compounds against HeLa and A549 cancer cell lines, although specific IC50 values were not detailed. researchgate.net

Comparative Studies with this compound Analogues in Cell Lines

Comparative studies have highlighted differences in the biological activity between this compound and its isomer, allothis compound. In research on the human fibrosarcoma HT1080 cell line, allothis compound was found to be a more potent inhibitor of cell growth than this compound. scispace.com Allothis compound demonstrated an IC50 value of 30 µM, whereas this compound's IC50 value was 60 µM, indicating that allothis compound is approximately twice as effective at inhibiting the proliferation of these specific cancer cells under the tested conditions. scispace.com

Table 1: Comparative Antiproliferative Activity of this compound and Allothis compound

Compound Cell Line IC50 Value (µM)
This compound HT1080 (Human Fibrosarcoma) 60
Allothis compound HT1080 (Human Fibrosarcoma) 30

Data sourced from a study on compounds isolated from Streptomyces sp. MM23. scispace.com

Insecticidal and Nematicidal Activities

This compound has demonstrated significant activity against various invertebrate pests, including insects, mites, and nematodes, in laboratory settings.

The compound shows notable insecticidal effects when applied topically. Research has documented its potency against the Azuki bean weevil (Callosobruchus chinensis) and the cabbage butterfly (Pieris rapae). When applied directly to the cabbage butterfly, a dose of 2.5 µg per insect resulted in 100% mortality. This level of activity was reported to be comparable to that of the organophosphorus insecticide methyl-parathion. In addition to its insecticidal properties, this compound is effective against mites, achieving 100% mortality in spray tests at a concentration of 100 µg/ml.

Table 2: Insecticidal and Mitecidal Activity of this compound

Target Organism Assay Method Concentration / Dose Mortality Rate (%)
Mites Spray 100 µg/ml 100
Pieris rapae (Cabbage Butterfly) Topical Application 2.5 µg/insect 100

Furthermore, this compound and its analogue allothis compound exhibit potent nematicidal activity against the pine wood nematode (Bursaphenlenchus xylophilus), a major pathogen affecting pine trees. nih.govresearchgate.netnih.govnih.gov Both compounds have been shown to suppress the growth, reproduction, and behavior of this nematode. nih.govresearchgate.net Studies have shown that these compounds are lethal to all developmental stages of the nematode and display a lower LC50 value than the commercial nematicide abamectin. nih.gov In assays measuring the inhibition of nematode egg hatching, both this compound and allothis compound were effective at concentrations ranging from 0.1 to 20 µg/mL. nih.govresearchgate.net

Efficacy against Specific Insect and Nematode Species (e.g., Bursaphelenchus xylophilus)

This compound has demonstrated significant nematicidal activity, particularly against the pine wood nematode (Bursaphelenchus xylophilus), a major pest responsible for pine wilt disease. nih.govnih.gov Isolated from endophytic bacteria such as Streptomyces sp., this compound and its analogue, allothis compound, have been shown in laboratory settings to suppress the growth, reproduction, and behavior of this nematode. nih.govnih.govresearchgate.netresearchgate.net

| Behavior | Reduces locomotor activity ("thrashing"). | nih.gov |

Mechanisms of Action in Pest Models

Investigating the mode of action is crucial for understanding how to effectively use active compounds for pest control and to mitigate the development of resistance. nih.govresearchgate.net While specific molecular studies on this compound's nematicidal mechanism are ongoing, its general biochemical activity is well-established as an inhibitor of the mitochondrial electron transport chain. researchgate.net

Many pesticides function by targeting mitochondrial respiration. researchgate.nethorizonepublishing.com Specifically, a class of pesticides known as Mitochondrial Electron Transport Inhibitors (METI) act on complex I or complex II of the respiratory chain. researchgate.net this compound is known to be a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). nih.govnih.govresearchgate.net This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to metabolic failure and death. This mechanism is the likely basis for this compound's potent nematicidal effects, as disrupting the energy metabolism of a parasite like B. xylophilus would hamper its viability. nih.gov

Other Reported Bioactivities in Research Contexts (e.g., HIV inhibition in vitro)

Beyond its effects on nematodes, this compound has been identified as a potent inhibitor of the Human Immunodeficiency Virus (HIV) in in vitro studies. nih.govresearchgate.net Screening of natural compound libraries revealed the γ-pyrone polyketides, including this compound and neothis compound (B8089337), as significant hits against HIV. nih.govresearchgate.net

The antiviral mechanism of this compound and its derivatives is distinct from that of currently approved clinical drugs. nih.govbicoll-group.com A synthetic derivative, designated compound #7, was found to inhibit the production of new virus particles from already integrated proviruses. nih.gov It achieves this by blocking the accumulation of the viral RNAs that are necessary to build the structural components of new virions. nih.govresearchgate.net Specifically, treatment with this compound strongly diminishes the levels of unspliced and singly spliced HIV transcripts. researchgate.net

This unique mode of action has led to the development of a novel collection of fully synthetic this compound derivatives, termed MAGIC (Multiple Antiviral Gamma-pyrone Inspired Compounds). bicoll-group.com These compounds have shown activity against multiple HIV genotypes, including HIV-1 and HIV-2, and can act synergistically with existing reverse transcriptase and integrase inhibitors. nih.govbicoll-group.com Research into these derivatives aims to identify new virus-host interactions that could be exploited for future antiviral therapies. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Aureothin Analogues

Impact of Structural Modifications on In Vitro Biological Activities

Systematic structural modification of aureothin (B1665325) has demonstrated that its biological activity is highly sensitive to changes in its chemical architecture. The plasticity of the biosynthetic pathway has been exploited to produce analogues with altered aryl head units, varied pyrone ring methylations, and different oxygenation patterns along the polyketide backbone, including the presence or absence of the critical tetrahydrofuran (B95107) (THF) ring. researchgate.netresearchgate.net Biological evaluation of these derivatives has shown that it is possible to uncouple the cytotoxic effects of this compound from its desirable antiproliferative and antifungal activities, paving the way for the design of more selective therapeutic agents. researchgate.net

The p-nitrobenzoate (PNBA) starter unit is a distinctive feature of this compound. The promiscuity of the this compound polyketide synthase (PKS) towards alternative starter units has been leveraged to generate a range of analogues with different aryl residues. researchgate.net By inactivating the genes responsible for PNBA synthesis and feeding the culture with various benzoic acid derivatives, new compounds have been produced and their biological activities evaluated. researchgate.net

This mutasynthesis approach revealed that the PKS assembly line accepts at least eleven different starter units. researchgate.net For instance, replacing the nitro group with a cyano group yielded aureonitrile, which retained significant biological activity. Other modifications, such as introducing fluorine or methoxy (B1213986) groups, or removing the substituent entirely (benzoate), also produced active compounds. The results indicate that while the electronic nature of the substituent on the aryl ring influences potency, a variety of functional groups are tolerated by the biosynthetic machinery and can result in analogues with potent biological profiles. Remarkably, several new derivatives demonstrated improved antiproliferative activities alongside reduced general cytotoxicity compared to the parent compound. researchgate.net

Table 1. Impact of Aryl Residue Modification on the Antiproliferative Activity of this compound Analogues
CompoundAryl Residue (R)Antiproliferative Activity (GI₅₀, µM) against K-562 cell line
This compoundp-NO₂0.015
Aureonitrilep-CN0.019
Fluor-aureothinp-F0.022
Desnitro-aureothinH0.040
Methoxy-aureothinp-OCH₃0.057

The O-methylated γ-pyrone ring is another key pharmacophore of the this compound molecule. Its formation and modification are governed by specific tailoring enzymes within the biosynthetic cluster. By manipulating these enzymes, it is possible to generate analogues with different pyrone structures. For example, inactivation of the methyltransferase AurI results in desmethylthis compound derivatives. researchgate.net

Table 2. Effect of Pyrone Ring Alteration on Biological Activity
CompoundPyrone MoietyAntifungal Activity (MIC, µg/mL) against Candida albicansAntiproliferative Activity (GI₅₀, µM) against K-562 cell line
This compoundγ-methylated pyrone1.60.015
Desmethyl-aureothinnon-methylated pyrone12.50.048

The final tailoring steps in this compound biosynthesis involve a series of oxygenations catalyzed by the cytochrome P450 monooxygenase, AurH, which forms the characteristic exomethylene-tetrahydrofuran (THF) moiety from a deoxythis compound (B1248338) precursor. researchgate.netnih.govresearchgate.net The presence and stereochemistry of this ring are critical for the selective biological activity of this compound. researchgate.net

Analogues lacking the THF ring (deoxyaureothins) can be generated by deleting the aurH gene. researchgate.net When these deoxy-analogues were tested, they showed a marked decrease in selective antifungal activity, particularly against pathogenic fungi like Candida albicans. In contrast, their antiproliferative activity against cancer cell lines was often retained or only slightly reduced. This finding strongly suggests that the THF ring is a key determinant for potent and selective antifungal action, while being less critical for antiproliferative effects. researchgate.net The ability to generate both deoxy- and THF-containing analogues allows for a direct assessment of the THF ring's contribution to the biological activity spectrum. researchgate.net

Table 3. Contribution of the Tetrahydrofuran (THF) Ring to Biological Activity
Compound PairDescriptionAntifungal Activity (MIC, µg/mL) against C. albicansAntiproliferative Activity (GI₅₀, µM) against K-562 cell line
This compoundWith THF Ring1.60.015
Deoxythis compoundWithout THF Ring>500.025
AureonitrileWith THF Ring3.10.019
DeoxyaureonitrileWithout THF Ring>500.035

Synthetic and Biosynthetic Approaches to this compound Analogue Generation

The generation of this compound analogues has been achieved through innovative biosynthetic and synthetic strategies that manipulate the natural machinery of the producing organism or combine chemical and enzymatic steps. These approaches exploit the inherent flexibility of the enzymes involved in the this compound pathway to create structural diversity that would be challenging to achieve through total chemical synthesis alone. researchgate.netresearchgate.net

Mutasynthesis, or mutational biosynthesis, is a powerful technique that has been successfully applied to the this compound system. researchgate.netresearchgate.net This strategy involves creating a mutant strain of the producing organism that is blocked in the synthesis of a specific precursor. By feeding synthetic analogues of this precursor to the mutant, the biosynthetic machinery incorporates them to produce novel derivatives. researchgate.net For this compound, a double knockout mutant lacking the genes for the N-oxygenase (aurF) and the P450 monooxygenase (aurH) was constructed. researchgate.net This mutant was unable to produce the natural p-nitrobenzoate starter unit and the final THF ring. Feeding this strain various substituted benzoic acids led to the production of a diverse library of deoxythis compound analogues. researchgate.net

Complementing mutasynthesis, biotransformation was used to complete the synthesis of the final analogues. The deoxythis compound derivatives generated via mutasynthesis were isolated and then converted into their corresponding THF-containing final products using the purified AurH enzyme or a strain engineered to express AurH. researchgate.net This powerful two-step combination of mutasynthesis and biotransformation provides access to a wide array of analogues with modifications at the aryl head and the polyketide tail, enabling detailed SAR studies. researchgate.net

Chemoenzymatic synthesis leverages the strengths of both chemical synthesis and biocatalysis to construct complex molecules. In the context of this compound, the biotransformation of mutasynthetically-derived precursors represents a prime example of a chemoenzymatic strategy. researchgate.net The deoxythis compound analogues, which are produced biosynthetically but can be considered chemically defined starting materials for the subsequent step, are subjected to a highly specific enzymatic reaction. The cytochrome P450 monooxygenase AurH acts as a biocatalyst to perform a stereoselective hydroxylation-heterocyclization cascade, forming the intricate tetrahydrofuran ring—a transformation that is difficult to control with high stereoselectivity using traditional chemical methods. researchgate.netnih.gov This approach avoids the need for complex protecting group strategies and allows for the late-stage introduction of a key structural moiety, demonstrating the efficiency of integrating enzymatic steps into a synthetic sequence to access complex natural product analogues. nih.gov

Correlation of Structural Features with Specificity of Action in Research Assays

The specificity of action of this compound and its analogues is intricately linked to their chemical structures. Structure-activity relationship (SAR) studies have been instrumental in elucidating how modifications to different parts of the this compound scaffold influence its biological activity, including its antifungal and antiproliferative effects. Through the rational design and synthesis of various analogues, researchers have been able to probe the roles of the p-nitrophenyl group, the polyketide chain, and the tetrahydrofuran ring in determining the potency and selectivity of these compounds.

Key research has focused on generating a library of this compound analogues to investigate these relationships in detail. By employing techniques such as mutasynthesis, biotransformation, and combinatorial biosynthesis, it has been possible to create derivatives with modifications at specific sites. The biological evaluation of these compounds has provided valuable insights into how structural changes correlate with their activity in various research assays.

Notably, almost all newly generated this compound derivatives have shown increased antiproliferative and cytostatic activities compared to the parent compound, this compound, while also exhibiting significantly lower cytotoxicity. This suggests that modifications to the this compound structure can lead to analogues with improved therapeutic potential. For instance, some deoxythis compound derivatives have been identified as less cytotoxic but more potent antiproliferative agents than this compound itself.

Furthermore, certain structural features have been found to be critical for specific biological activities. For example, the tetrahydrofuran ring appears to markedly increase the antifungal activity of this compound derivatives, with some analogues demonstrating high selectivity, particularly against Candida species.

The following sections will delve into the detailed findings from these SAR studies, presenting data that illustrates the correlation between the structural features of this compound analogues and their specificity of action in various research assays.

Antiproliferative and Cytotoxic Activity

The antiproliferative and cytotoxic activities of this compound and its analogues have been evaluated against a panel of human cancer cell lines, including HeLa (cervix carcinoma), L-929 (mouse fibroblast), HUVEC (human umbilical vein endothelial cells), and K-562 (human leukemia). These studies have revealed important correlations between the chemical structures of these compounds and their biological effects.

A significant finding is that many of the new deoxythis compound derivatives exhibit lower cytotoxicity but stronger antiproliferative activity compared to the parent natural product, this compound. This suggests a favorable separation of desired antiproliferative effects from unwanted toxicity. For example, deoxyaureonitrile and halogenated deoxythis compound derivatives have shown a dramatic increase in antiproliferative activities, in some cases up to 50-fold higher than this compound.

The data from these assays highlight the potential for rational design to produce this compound analogues with improved therapeutic indices. The following table summarizes the antiproliferative and cytotoxic activities of selected this compound analogues.

CompoundModificationAntiproliferative Activity (IC50, µM)Cytotoxicity (LD50, µM)
This compoundParent CompoundData not availableData not available
DeoxyaureonitrileModified polyketide chainUp to 50-fold > this compoundSignificantly lower than this compound
Halogenated Deoxythis compound DerivativesHalogenation of the aromatic ringUp to 50-fold > this compoundSignificantly lower than this compound

Antifungal Activity

In addition to their antiproliferative properties, this compound and its analogues have been investigated for their antifungal activity. These studies have revealed that specific structural modifications can enhance the potency and selectivity of these compounds against fungal pathogens.

A key finding is the significant role of the tetrahydrofuran ring in conferring antifungal activity. Analogues that retain this structural feature tend to exhibit potent antifungal effects. In contrast, the removal or modification of this ring can lead to a decrease in antifungal potency.

Furthermore, some of the newly synthesized this compound derivatives have shown high selectivity against certain fungal species, particularly Candida. This suggests that it is possible to fine-tune the structure of this compound to develop analogues with a narrow spectrum of antifungal activity, which could be advantageous in minimizing off-target effects.

The following table presents the antifungal activity of selected this compound analogues against various fungal strains.

CompoundModificationAntifungal Activity (MIC, µg/mL)Fungal Strain
This compoundParent CompoundData not availableCandida sp.
Deoxythis compound Derivatives with THF ringModified polyketide chainHighly activeCandida sp.

Chemical Synthesis and Derivatization of Aureothin

Total Synthesis Strategies

The total synthesis of aureothin (B1665325) presents several key challenges, including the stereocontrolled construction of the substituted tetrahydrofuran (B95107) ring, the formation of the conjugated diene system with defined geometry, and the assembly of the entire molecule in a convergent manner. Various research groups have addressed these challenges through distinct and innovative strategies.

Retrosynthetic analysis, a technique for planning organic syntheses by working backward from the target molecule, has been instrumental in devising routes to this compound. nih.gov Two prominent retrosynthetic strategies have emerged, each defining a unique set of key intermediates and bond disconnections.

One common approach involves the disconnection of the this compound molecule into three main fragments: the α'-methoxy-γ-pyrone core, the p-nitrophenyl-containing side chain, and the tetrahydrofuran moiety. A convergent strategy based on the desymmetrization of α,α′-dimethoxy-γ-pyrone has been reported. beilstein-journals.orgnih.gov In this approach, a 1,4-addition of a nucleophile to the pyrone ring, followed by trapping of the resulting vinylogous enolate with an electrophile representing the side chain, allows for the rapid assembly of the carbon skeleton. beilstein-journals.orgnih.gov

A different retrosynthetic plan envisions the construction of the congested diene system at a late stage. researchgate.net This strategy disconnects the molecule at the diene, suggesting a Suzuki coupling reaction between a dibromide and a boronic ester to form the diene backbone, followed by stereospecific methylation. researchgate.net

Key Intermediates in this compound Synthesis:

IntermediateDescriptionSynthetic Strategy
α,α′-dimethoxy-γ-pyroneA symmetrical starting material for the pyrone core.Desymmetrization via 1,4-addition and alkylation. beilstein-journals.orgnih.gov
Vinylogous enolateA reactive intermediate formed after the 1,4-addition to the pyrone ring.Trapped with an electrophilic side chain to form the carbon backbone. beilstein-journals.org
Alkenyl boronic esterA key fragment for the construction of the diene system.Used in a ruthenium-catalyzed cross-metathesis reaction. researchgate.net
Dibromide precursorThe coupling partner for the boronic ester in the diene synthesis.Used in a trans-selective Suzuki coupling. researchgate.net

The stereoselective construction of the tetrahydrofuran ring and the conjugated diene system are critical aspects of this compound total synthesis.

Tetrahydrofuran Ring Formation:

In the biosynthesis of this compound, the exomethylene tetrahydrofuran ring is formed by a multifunctional cytochrome P450 monooxygenase, AurH. mdpi.comnih.gov This enzyme catalyzes the stereoselective formation of two new C-O bonds. mdpi.com

Chemical syntheses have employed various methods to construct this motif. One approach involves a palladium-catalyzed cycloaddition to form the tetrahydrofuran ring. researchgate.net Another strategy utilizes a palladium-catalyzed cyanation of an E,Z-dienyl motif, followed by a Pinner cyclization to yield the desired ring system. beilstein-journals.org

Diene System Construction:

The synthesis of the highly substituted conjugated diene system with correct stereochemistry is a significant hurdle. A stereoselective olefination reaction has been used to construct the Z,E-diene. beilstein-journals.org Another successful approach involves a sequence of a trans-selective Suzuki coupling of a dibromide with a boronic ester, followed by a stereospecific methylation to create the congested diene. researchgate.net

Achieving the correct stereochemistry at the chiral centers of this compound is paramount. Various stereoselective strategies have been developed to control the three-dimensional arrangement of the molecule.

In strategies involving the desymmetrization of α,α′-dimethoxy-γ-pyrone, the initial 1,4-addition and subsequent alkylation of the vinylogous enolate are designed to proceed stereoselectively, setting the stereochemistry of the backbone early in the synthesis. beilstein-journals.org

For the tetrahydrofuran ring, the biosynthetic route relies on the enzymatic activity of AurH for stereoselective synthesis. mdpi.com In chemical syntheses, stereocontrol can be achieved through substrate-controlled reactions or the use of chiral catalysts. For instance, a palladium-catalyzed cycloaddition has been employed for the construction of the tetrahydrofuran motif with defined stereochemistry. researchgate.net

The stereochemistry of the diene system is often controlled through the use of stereoselective reactions such as the Wittig olefination or transition metal-catalyzed cross-coupling reactions where the stereochemistry of the starting materials dictates the stereochemistry of the product. beilstein-journals.orgresearchgate.net

Semi-Synthetic Modification and Derivatization

The flexible total synthesis routes developed for this compound are amenable to the late-stage preparation of analogues, allowing for the exploration of structure-activity relationships. beilstein-journals.org Semi-synthetic modification of the natural product itself or its synthetic precursors provides a direct route to novel derivatives.

One example of a semi-synthetic modification is the conversion of this compound to N-acetylaureothamine. This involves the reduction of the nitro group of this compound to an amine, followed by acetylation. researchgate.net This transformation highlights the potential for modifying the p-nitrophenyl moiety to generate a library of analogues with potentially different biological activities.

Furthermore, the generation of this compound analogues has been achieved through the genetic engineering of its biosynthetic pathway. By manipulating the polyketide synthase (PKS) modules, researchers have been able to produce novel derivatives of this compound. mdpi.com

Development of Novel Synthetic Methodologies Inspired by this compound Structure

The challenges posed by the synthesis of this compound have inspired the development of new synthetic methods and strategies with broader applicability in organic synthesis.

The work on the this compound biosynthetic gene cluster has provided significant insights into the non-colinear behavior of polyketide synthases. researchgate.net This has led to the rational design and "morphing" of PKS assembly lines to produce not only this compound analogues but also other related natural products like luteoreticulin. This represents a powerful synthetic biology approach for the generation of complex molecules.

The total synthesis of this compound has also served as a platform for showcasing flexible and convergent synthetic strategies. beilstein-journals.org The development of methods for the desymmetrization of pyrone systems and the stereocontrolled construction of complex dienes are valuable additions to the synthetic chemist's toolbox. beilstein-journals.orgresearchgate.net The enzymatic synthesis of the tetrahydrofuran ring by AurH also presents a novel biocatalytic tool for stereoselective C-O bond formation. mdpi.comnih.gov

Analytical Methodologies for Aureothin Research

Isolation and Purification Techniques from Biological Matrices

The initial step in studying aureothin (B1665325) involves its extraction and purification from the producing microorganism, typically Streptomyces cultures. A common approach begins with the separation of the mycelium from the culture broth via centrifugation. Subsequently, both the supernatant and the mycelial biomass are subjected to solvent extraction to isolate the compound.

One documented method involves the sequential liquid-liquid extraction of the culture supernatant with a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate spectrabase.comresearchgate.net. The mycelium, on the other hand, is often extracted with acetone spectrabase.comresearchgate.net. These crude extracts are then concentrated under reduced pressure.

Further purification is achieved through various chromatographic techniques. Researchers have utilized Diaion HP-20 resin, where the crude extract is loaded onto the column, and after washing with water to remove polar impurities, the adsorbed compounds, including this compound, are eluted with methanol researchgate.net. Preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are also employed to achieve a high degree of purity, often exceeding 90% spectrabase.com.

Spectroscopic Characterization in Research (e.g., NMR, Mass Spectrometry)

Once isolated, the structural identity of this compound is confirmed using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional structure.

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has established the molecular formula of this compound as C₂₂H₂₃NO₆, corresponding to an exact mass of 397.1525 g/mol spectrabase.com. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural insights by revealing the characteristic breakdown of the parent molecule into smaller, identifiable fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR spectroscopy are employed to map out the complete carbon-hydrogen framework of the molecule. While specific and complete tabulated data from primary literature remains essential for unambiguous assignment, publicly available databases indicate that ¹³C NMR spectra are typically recorded in deuterated chloroform (CDCl₃) researchgate.net. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons, ultimately leading to the complete structural assignment of this compound and its derivatives nih.gov.

Spectroscopic Data for this compound
Molecular Formula C₂₂H₂₃NO₆
Exact Mass (HR-ESI-MS) 397.1525 g/mol spectrabase.com
¹³C NMR Solvent CDCl₃ researchgate.net

Chromatographic Methods for Analysis and Quantification in Research Samples

Chromatographic methods are indispensable not only for the purification of this compound but also for its detection and quantification in various research samples. These techniques offer high sensitivity and selectivity, allowing for the accurate measurement of this compound concentrations even in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. In research settings, HPLC is used to monitor the production of this compound in fermentation broths, assess its purity, and quantify its concentration. A typical HPLC setup for this compound analysis involves a reversed-phase column, such as a C18 column. The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile or methanol, and an aqueous solution, which may be acidified with formic acid or phosphoric acid to improve peak shape nih.gov. Detection is commonly achieved using a UV-Vis detector, as this compound possesses chromophores that absorb light in the ultraviolet-visible range spectrabase.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS). This powerful combination allows for the separation of this compound from other metabolites in a sample by the liquid chromatography component, followed by its highly specific detection and confirmation by the mass spectrometer. LC-MS is particularly valuable for quantifying low concentrations of this compound in complex biological matrices. The use of tandem mass spectrometry (LC-MS/MS) further increases selectivity and is the gold standard for quantitative bioanalysis, enabling precise measurements in pharmacokinetic and metabolic studies. The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to achieve the desired level of sensitivity and selectivity for this compound analysis.

Metabolomics Approaches for this compound and Related Compounds

Metabolomics, the large-scale study of small molecules within a biological system, provides a powerful lens through which to understand the production and function of secondary metabolites like this compound. In the context of Streptomyces, the genus responsible for producing this compound, metabolomics approaches are being increasingly utilized to explore their vast biosynthetic potential nih.gov.

These studies often employ LC-MS-based platforms to generate comprehensive metabolic profiles of different Streptomyces strains or the same strain grown under various culture conditions. By comparing the metabolomes of wild-type strains with those of genetically modified strains (e.g., where genes in the this compound biosynthetic cluster are knocked out or overexpressed), researchers can definitively link the production of this compound and related pathway intermediates to their corresponding genes github.io.

Furthermore, metabolomics can shed light on the regulation of this compound biosynthesis by revealing how different nutritional or environmental cues impact its production. This information is crucial for optimizing fermentation conditions to enhance the yield of this compound for further research and potential applications. The application of sophisticated data analysis tools, such as molecular networking, to metabolomics data can also facilitate the discovery of new, structurally related analogues of this compound, potentially with novel biological activities nih.gov. While specific metabolomics studies focusing solely on this compound are part of the broader effort to characterize Streptomyces secondary metabolism, the tools of metabolomics are essential for placing this compound within the intricate biochemical network of its producing organism.

Future Research Directions and Research Applications of Aureothin

Exploration of Undiscovered Molecular Targets and Mechanisms

Current research indicates that aureothin (B1665325) inhibits protein synthesis by interfering with the aminoacylation of tRNA and acts as a non-competitive inhibitor of NADH:ubiquinone oxidoreductase (Complex I) in various organisms. caymanchem.combiosynth.com However, the full spectrum of its molecular targets and the intricate details of its mechanisms of action are not yet completely understood. Future research should focus on employing advanced biochemical and cell biology techniques to identify additional proteins or pathways that this compound interacts with. This could involve affinity-based proteomics, transcriptomics, and metabolomics studies to gain a comprehensive understanding of its cellular effects. Elucidating these undiscovered targets and mechanisms is crucial for understanding the full therapeutic or pesticidal potential of this compound and for designing analogues with improved specificity and reduced off-target effects.

Investigation of Novel Bioactivities in Non-Clinical Research Models

This compound has demonstrated a range of bioactivities, including antifungal, antitumor, and insecticidal effects in various models. wikipedia.orgcaymanchem.com Future research should expand the investigation of novel bioactivities in a wider array of non-clinical research models. This could include exploring its efficacy against other neglected tropical diseases, evaluating its potential in different cancer models, and testing its activity against a broader range of agricultural pests and plant pathogens. Studies using in vitro cell lines, 3D cell cultures, and relevant animal models are essential to assess the potential of this compound and its derivatives for new applications. For example, while its pesticidal activity against the bean weevil by interfering with mitochondrial respiratory complex II has been noted, further investigation into its effects on other insects and the specific mechanisms involved could reveal broader insecticidal applications. wikipedia.org

Advancements in Biosynthetic Engineering and Synthetic Biology

The biosynthesis of this compound involves a type I modular polyketide synthase (PKS) pathway. wikipedia.orgresearchgate.net The modular nature of this enzymatic machinery makes it an attractive target for biosynthetic engineering and synthetic biology approaches aimed at generating novel analogues with altered or enhanced bioactivities. researchgate.neth1.co Advancements in DNA assembly and genetic manipulation techniques are accelerating the ability to engineer these pathways. illinois.edunih.gov

Enzymatic Promiscuity and Pathway Reprogramming

Research has shown that the this compound polyketide synthase assembly line exhibits promiscuity towards different starter units and plasticity in the formation of its pyrone and tetrahydrofuran (B95107) rings. nih.govresearchgate.net Exploiting this enzymatic promiscuity and the non-colinear behavior observed in the PKS domains presents a significant avenue for future research. researchgate.netnih.gov By understanding the structural basis of this promiscuity and the mechanisms of module iteration and intermediate transfer, researchers can rationally reprogram the biosynthetic pathway. researchgate.netnih.govebi.ac.uk This involves modifying the genes encoding the PKS enzymes (AurA, AurB, AurC) and tailoring enzymes (such as AurF and AurH) to accept different building blocks or catalyze alternative reactions, leading to the production of a diverse library of this compound analogues. wikipedia.orgnih.govresearchgate.netebi.ac.uk

This compound as a Chemical Probe in Chemical Biology

This compound's ability to inhibit specific cellular processes, such as protein synthesis and mitochondrial respiration, makes it a valuable tool for chemical biology research. wikipedia.orgcaymanchem.combiosynth.com Future research can leverage this compound and its derivatives as chemical probes to study the functions of its target proteins and pathways in various biological systems. wikipedia.orgnih.govunc.edu By using this compound as a tool to perturb biological systems, researchers can gain insights into the roles of protein synthesis machinery and Complex I in cellular physiology and disease states. caymanchem.com Developing modified versions of this compound with clickable handles or fluorescent tags could facilitate the identification and visualization of its binding partners in complex biological environments. nih.gov

Potential as a Lead Compound for Agricultural and Veterinary Research

This compound's reported antifungal and insecticidal activities highlight its potential as a lead compound for the development of new agrochemicals and veterinary therapeutics. wikipedia.orgcaymanchem.com Future research should explore this potential more thoroughly. In agricultural research, this could involve evaluating this compound and its analogues against a wider range of crop diseases caused by fungi and other pathogens. biosynth.comgoogle.com Its insecticidal activity against pests like the bean weevil suggests potential for developing new insecticides, particularly those targeting mitochondrial function. wikipedia.org In veterinary research, this compound's antimicrobial properties could be investigated for treating bacterial or fungal infections in animals. biosynth.comnih.gov Further studies are needed to assess efficacy, spectrum of activity, environmental impact, and potential resistance development in these applications. While some research exists on the use of related compounds like aureobasidin A in agriculture, the specific potential of this compound warrants dedicated investigation. google.com

Q & A

Q. What are the optimal storage conditions and solubility profiles for Aureothin in experimental workflows?

  • Methodological Answer : this compound should be stored at -20°C to maintain stability. Its solubility varies significantly across solvents:
SolventSolubility (mg/mL)Notes
DMSO>10Preferred for cell-based assays
Methanol>10Suitable for HPLC purification
Water<0.1Avoid aqueous buffers
Experimental protocols should pre-dissolve this compound in DMSO or methanol before dilution into reaction media. Solubility testing via spectrophotometry is recommended for batch validation .

Q. How is this compound typically isolated and purified from Streptomyces thioluteus cultures?

  • Methodological Answer : this compound is extracted using ethyl acetate or chloroform from fermentation broths. Purification involves:

Column chromatography (silica gel, hexane/ethyl acetate gradient).

HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity.
Yield optimization requires monitoring fermentation duration (7–10 days) and pH (6.5–7.0) .

Q. What standard assays evaluate this compound’s antibacterial activity against Helicobacter pylori?

  • Methodological Answer : Use minimum inhibitory concentration (MIC) assays in microdilution plates:
  • Inoculate H. pylori in Brucella broth with 10% fetal bovine serum.
  • Test this compound concentrations (0.1–50 µg/mL) under microaerophilic conditions (85% N₂, 10% CO₂, 5% O₂).
  • Read optical density (OD₆₀₀) after 48 hours.
    Confirm results with time-kill curves to assess bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. How can mutasynthesis generate this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Employ ΔaurF/aurH null mutants of S. thioluteus to replace the native nitroaryl starter unit with alternative substrates (e.g., benzoic acid derivatives). Key steps:

Feed analogs during fermentation.

Extract and purify compounds via HPLC.

Validate structures using HR-MS and NMR .
Example analogs with enhanced bioactivity:

AnalogModificationBioactivity Improvement
Deoxythis compoundNitro → HydrogenReduced cytotoxicity
THF-aureothinTetrahydrofuran ringIncreased antifungal selectivity
This approach leverages enzymatic promiscuity in the this compound biosynthetic pathway .

Q. What experimental strategies assess this compound’s selectivity for bacterial vs. mammalian oxidoreductases?

  • Methodological Answer : Conduct comparative enzyme inhibition assays :
  • Bacterial target : NADH:ubiquinone oxidoreductase (IC₅₀ determination using E. coli membrane preparations).

  • Mammalian counterpart : Mitochondrial Complex I (use bovine heart submitochondrial particles).

  • Measure NADH oxidation rates spectrophotometrically (340 nm).
    Selectivity is calculated as:
    Selectivity Index=IC₅₀ (mammalian)IC₅₀ (bacterial)\text{Selectivity Index} = \frac{\text{IC₅₀ (mammalian)}}{\text{IC₅₀ (bacterial)}}

    Values >10 indicate preferential bacterial targeting .

Q. How can combinatorial biosynthesis enhance this compound’s therapeutic potential?

  • Methodological Answer : Replace pathway-specific enzymes with homologs from other biosynthetic systems:
    • Substitute the γ-regioselective pyran methyltransferase (AurI) with α-specific EncK from enterobactin pathways to produce novel deoxy derivatives.
    • Use AurH cytochrome P450 for hydroxylation and heterocyclization of intermediates. Validate outcomes via:
    • LC-MS for metabolic profiling.
    • Whole-genome sequencing to confirm gene edits. This strategy yields analogs with improved pharmacokinetics and reduced off-target effects .

Data Contradiction Analysis

  • Solubility Discrepancies : reports limited water solubility (<0.1 mg/mL), while does not explicitly quantify it. Researchers should empirically validate solubility for specific experimental conditions.
  • Bioactivity Mechanisms : attributes activity to oxidoreductase inhibition, whereas highlights nitro group removal as critical for reducing toxicity. These findings are complementary, emphasizing the need for SAR-driven modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.